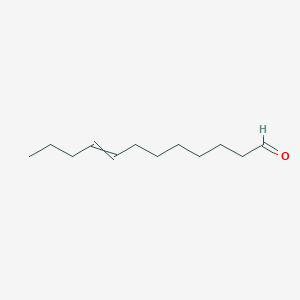

Dodec-8-enal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

121052-28-6 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

dodec-8-enal |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,12H,2-3,6-11H2,1H3 |

InChI Key |

GDNSCKFMUMBMIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCCCCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to (E)-dodec-8-enal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-dodec-8-enal is an unsaturated long-chain aldehyde with the molecular formula C₁₂H₂₂O. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, its chemical properties and behavior can be largely understood through the established principles of organic chemistry and by examining related compounds. This technical guide provides a summary of its known properties, a detailed methodology for its synthesis, and a discussion of its potential characteristics based on the behavior of similar molecules.

Core Chemical Properties

| Property | Value/Estimation | Source |

| Molecular Formula | C₁₂H₂₂O | PubChem |

| Molecular Weight | 182.30 g/mol | PubChem[1] |

| CAS Number | 121052-28-6 | PubChem[1] |

| Boiling Point | Estimated to be > 200 °C at atmospheric pressure. | General trends for long-chain aldehydes. |

| Melting Point | Estimated to be a liquid at room temperature. | General trends for long-chain aldehydes. |

| Density | Estimated to be less than 1 g/mL. | General trends for long-chain aldehydes. |

| Solubility | Poorly soluble in water; soluble in organic solvents. | General trends for long-chain aldehydes. |

Synthesis Protocol

The most direct and reliable method for the synthesis of (E)-dodec-8-enal is the oxidation of its corresponding primary alcohol, (E)-dodec-8-en-1-ol. The synthesis can, therefore, be considered a two-step process: the synthesis of the precursor alcohol followed by its oxidation to the aldehyde.

Step 1: Synthesis of (E)-dodec-8-en-1-ol

A common method for the stereoselective synthesis of (E)-alkenols involves the Wittig reaction or a related olefination reaction.

Experimental Protocol:

-

Preparation of the Wittig Reagent: A phosphonium salt, such as butyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature (e.g., 0 °C) to generate the corresponding ylide.

-

Olefination Reaction: The freshly prepared ylide is then reacted with an appropriate aldehyde, in this case, 8-oxooctan-1-ol or a protected derivative, to form the carbon-carbon double bond. The (E)-isomer is typically favored under specific reaction conditions (e.g., using a non-stabilized ylide in the absence of lithium salts).

-

Work-up and Purification: The reaction mixture is quenched with a proton source (e.g., water or saturated ammonium chloride solution) and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure (E)-dodec-8-en-1-ol.

Step 2: Oxidation of (E)-dodec-8-en-1-ol to (E)-dodec-8-enal

The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two highly effective and widely used methods for this transformation.[2][3][4][5][6][7][8][9][10]

Experimental Protocol (Swern Oxidation): [6][7][8][9][10]

-

Activator Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of oxalyl chloride (1.5-2.0 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C (a dry ice/acetone bath).

-

DMSO Addition: A solution of dimethyl sulfoxide (DMSO) (2.0-3.0 equivalents) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution. The mixture is stirred for 15-30 minutes at -78 °C.

-

Alcohol Addition: A solution of (E)-dodec-8-en-1-ol (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture. The resulting mixture is stirred for 30-60 minutes at -78 °C.

-

Quenching: Anhydrous triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature.

-

Work-up and Purification: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude (E)-dodec-8-enal is then purified by column chromatography on silica gel.

Experimental Protocol (Dess-Martin Periodinane Oxidation): [2][3][4][5][11]

-

Reaction Setup: In a flask, (E)-dodec-8-en-1-ol (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM).

-

DMP Addition: Dess-Martin periodinane (1.1-1.5 equivalents) is added to the solution in one portion at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up and Purification: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by column chromatography on silica gel.

Visualizations

Logical Relationship of Synthesis

Caption: A flowchart illustrating the two-step synthesis of (E)-dodec-8-enal.

Experimental Workflow for Swern Oxidation

Caption: A step-by-step workflow for the Swern oxidation of (E)-dodec-8-en-1-ol.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the scientific literature detailing the biological activity or involvement of (E)-dodec-8-enal in any signaling pathways. Long-chain unsaturated aldehydes are known to be components of insect pheromones and can act as signaling molecules in various biological systems. Further research would be required to elucidate any specific roles of (E)-dodec-8-enal in a biological context.

Conclusion

(E)-dodec-8-enal is a long-chain unsaturated aldehyde for which detailed experimental data is limited. However, its chemical properties can be reasonably estimated, and its synthesis can be reliably achieved through the oxidation of (E)-dodec-8-en-1-ol using established methods such as the Swern or Dess-Martin periodinane oxidations. This guide provides the necessary theoretical and practical framework for researchers and professionals to synthesize and handle this compound for further investigation into its properties and potential applications.

References

- 1. Dodec-8-enal | C12H22O | CID 53435995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Swern Oxidation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

(Z)-dodec-8-enal structural isomers

An In-depth Technical Guide to the Structural Isomers of (Z)-dodec-8-enal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of (Z)-dodec-8-enal and its structural isomers. (Z)-dodec-8-enal is a member of the long-chain aldehyde family, a class of compounds significant in chemical ecology, particularly as insect pheromones. Understanding the structural isomerism of this compound is critical for research in pest management, chemical synthesis, and the development of novel semiochemical-based products.

Structural isomers share the same molecular formula (C₁₂H₂₂O) but differ in the connectivity of their atoms. For dodecenal, isomerism primarily arises from two sources: the position of the carbon-carbon double bond along the alkyl chain and the branching of the carbon skeleton itself.

-

Positional Isomers: These isomers differ in the location of the C=C double bond. For a 12-carbon aldehyde, the double bond can be located at any position from C2 to C11. Each positional isomer can also exist as E (trans) or Z (cis) geometric isomers, which are stereoisomers, not structural isomers, but are fundamentally linked to the position of the double bond.

-

Chain Isomers: These isomers feature variations in the carbon backbone, such as the presence of methyl or ethyl branches, leading to compounds like methylundecenals or ethyldecenals.

The subtle differences between these isomers can lead to vastly different physicochemical properties and biological activities.

Quantitative Data of Dodecenal Isomers

Directly comparable, experimentally determined data for all dodecenal isomers is sparse in the literature. The following tables summarize available data, including computed properties from publicly available databases and experimental data for commercially available isomers.

Table 1: Physicochemical Properties of Selected Dodecenal Isomers

| Property | (Z)-dodec-8-enal | (E)-dodec-2-enal | dodec-11-enal | 2-dodecenal (isomer mix) |

| Molecular Weight ( g/mol ) | 182.30[1] | 182.30[1] | 182.30[2] | 182.30[3] |

| Boiling Point (°C) | N/A | 73-74 @ 0.5 mmHg | N/A | N/A |

| Specific Gravity (g/cm³) | N/A | 0.841-0.849 @ 25°C | N/A | 0.839-0.849 @ 25°C[3] |

| Refractive Index | N/A | 1.455-1.459 @ 20°C | N/A | 1.452-1.458 @ 20°C[3] |

| LogP (Computed) | 4.8[1] | 4.8[1] | 4.4[2] | N/A |

| Flash Point (°C) | N/A | N/A | N/A | 93.33[3] |

| CAS Number | 64275-72-5[4] | 20407-84-5[1] | 51148-68-6[2] | 4826-62-4[3] |

Table 2: Biological Activity and Olfactory Notes

| Compound | Biological Context / Activity | Olfactory Description |

| (Z)-dodec-8-enal | Pheromone component for various Lepidoptera species. | N/A |

| (E)-dodec-2-enal | Has roles as an anthelmintic drug, plant metabolite, and antibacterial agent[1]. | Waxy, mandarin orange, citrus peel, cilantro[5]. |

| 2-dodecenal (isomer mix) | Flavoring agent. | Fatty, waxy, herbal notes; used for orange, tangerine, melon, and cucumber flavors[3]. |

Experimental Protocols

Synthesis of (Z)-dodec-8-enal

The synthesis of (Z)-dodec-8-enal can be achieved via a multi-step process, often starting from more readily available precursors. A common strategy involves the synthesis of the corresponding alcohol, (Z)-8-dodecen-1-ol, followed by a mild oxidation to yield the aldehyde.

References

The Occurrence and Significance of Dodec-8-enal in Insect Chemical Communication: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-Dodec-8-enal is a straight-chain unsaturated aldehyde that plays a crucial role in the chemical communication systems of various insect species. As a semiochemical, it can function as a pheromone, mediating interactions between individuals of the same species, or as an allomone, mediating interspecific interactions. This technical guide provides a comprehensive overview of the natural occurrence of dodec-8-enal and its derivatives in insects, details the experimental protocols for its study, and illustrates the key signaling pathways involved in its biosynthesis and perception. The information presented herein is intended to serve as a valuable resource for researchers in chemical ecology, pest management, and the development of novel bioregational pest control strategies.

Data Presentation: Quantitative Occurrence of this compound and Derivatives in Insects

The following table summarizes the quantitative data available on the natural occurrence of this compound and its closely related alcohol and acetate derivatives in various insect species. Due to the often-low concentrations and the focus of many studies on the most abundant pheromone components, specific quantitative data for this compound can be limited. This table therefore includes its immediate biosynthetic precursors and products to provide a more comprehensive overview.

| Compound | Insect Species | Order: Family | Quantification (ng/female) | Method of Analysis | Reference(s) |

| (Z)-8-Dodecen-1-ol | Grapholita molesta (Oriental Fruit Moth) | Lepidoptera: Tortricidae | Part of a blend totaling 0.1-0.2 ng/female/hour of calling | Gland washes | [1][2] |

| (E)-8-Dodecen-1-ol | Cydia pomonella (Codling Moth) | Lepidoptera: Tortricidae | Identified as a pheromone component | Not specified | [3] |

| (E)-8-Dodecenal | Leguminivora glycinivorella (Soybean pod borer) | Lepidoptera: Tortricidae | Identified as a pheromone | Not specified | [4] |

Note: The quantification of insect pheromones is a complex process, and the amounts can vary depending on the age, physiological state, and mating status of the insect, as well as the time of day and environmental conditions.

Experimental Protocols

The successful extraction, identification, and quantification of volatile semiochemicals like this compound from insects require meticulous experimental procedures. The following protocols are synthesized from established methodologies in the field of chemical ecology.

Pheromone Extraction

a) Solid-Phase Microextraction (SPME)

SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from the headspace of insects or from solvent extracts.

-

Materials:

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) for broad-range volatiles)

-

Vials with septa

-

Heating block or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

-

-

Procedure:

-

Place the insect (or excised pheromone gland) in a clean glass vial. For headspace analysis of live insects, allow for an acclimation period.

-

Seal the vial with a septum.

-

Gently heat the vial (e.g., to 40-60 °C) to increase the volatility of the compounds.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum and extending the fiber. The extraction time will vary depending on the compound and the fiber but is typically in the range of 30-60 minutes.

-

Retract the fiber into the needle and withdraw it from the vial.

-

Immediately introduce the fiber into the injection port of the GC-MS for thermal desorption and analysis.

-

b) Solvent Extraction

-

Materials:

-

Hexane (HPLC grade)

-

Glass vials

-

Microsyringe

-

Concentrator (e.g., rotary evaporator or gentle stream of nitrogen)

-

-

Procedure:

-

Excise the pheromone gland from the insect (typically located at the abdominal tip of female moths).

-

Place the gland in a small glass vial containing a minimal amount of high-purity hexane (e.g., 50-100 µL).

-

Allow the extraction to proceed for a set period (e.g., 30 minutes to several hours) at a cool temperature to minimize degradation.

-

Carefully remove the gland tissue.

-

The resulting extract can be analyzed directly by GC-MS or concentrated under a gentle stream of nitrogen if necessary.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the separation, identification, and quantification of volatile insect pheromones.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for the analysis of fatty acid derivatives (e.g., DB-5ms, HP-INNOWax).

-

-

Typical GC Conditions:

-

Injector Temperature: 250 °C (for thermal desorption from SPME or liquid injection).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate compounds based on their boiling points.

-

Transfer Line Temperature: 280 °C.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).

-

Identification: Compound identification is achieved by comparing the retention time and mass spectrum of the unknown peak with those of an authentic synthetic standard of (E/Z)-dodec-8-enal. The mass spectrum of this compound will show a characteristic fragmentation pattern.

-

Quantification: Quantification is performed by creating a calibration curve with known concentrations of the synthetic standard. The peak area of the analyte in the sample is then used to determine its concentration.

-

Signaling Pathways and Logical Relationships

Pheromone Biosynthesis in Moths

The biosynthesis of fatty acid-derived pheromones, including aldehydes like this compound, is a multi-step enzymatic process that typically occurs in the pheromone gland of female moths. This process is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).

Caption: Biosynthesis pathway of this compound in a moth pheromone gland.

Pheromone Signaling in Moth Olfactory Receptor Neurons

The detection of pheromones by male moths occurs in specialized olfactory receptor neurons (ORNs) housed within sensilla on their antennae. The binding of a pheromone molecule to its receptor initiates a signal transduction cascade that leads to the generation of an action potential.

References

The Biosynthesis of Dodec-8-enal: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dodec-8-enal is an unsaturated aliphatic aldehyde that plays a crucial role as a semiochemical in insect communication. Its biosynthesis, particularly in the context of insect sex pheromones, involves a specialized enzymatic pathway that modifies common fatty acid precursors. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, with a focus on the key enzymes and methodologies used for their characterization. The information presented is primarily derived from studies on the Oriental fruit moth, Grapholita molesta, a species where the biosynthesis of related C12 unsaturated compounds has been investigated. This document aims to serve as a comprehensive resource for researchers in chemical ecology, biochemistry, and drug development interested in the enzymatic synthesis of bioactive small molecules.

Introduction

The biosynthesis of insect pheromones represents a fascinating area of specialized metabolism, where common biochemical pathways are adapted to produce species-specific signaling molecules. These pathways often involve a suite of enzymes, including fatty acid synthases, desaturases, reductases, and oxidases, that exhibit unique substrate specificities. This compound, a twelve-carbon aldehyde with a double bond at the eighth carbon, is a component of the pheromone blend of certain insect species, such as Leguminivora glycinivorella[1]. The structural analogs, (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate, are major components of the sex pheromone of the economically significant pest, the Oriental fruit moth, Grapholita molesta[2][3][4]. The biosynthesis of these C12:Δ8 compounds provides the most detailed available model for understanding the formation of this compound.

This guide will delineate the proposed biosynthetic pathway, detail the key enzymatic steps, present available quantitative data, and provide representative experimental protocols for the investigation of this and similar biosynthetic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions starting from a saturated fatty acid precursor. The pathway, as inferred from studies on Grapholita molesta pheromone biosynthesis, can be broken down into three main stages: fatty acid synthesis, desaturation, and reductive modification of the carboxyl group.

Fatty Acid Synthesis

The initial step in the pathway is the de novo synthesis of a saturated C12 fatty acid, lauric acid (dodecanoic acid), from acetyl-CoA and malonyl-CoA precursors by the fatty acid synthase (FAS) complex. In the context of pheromone biosynthesis, the resulting fatty acid is typically activated to its coenzyme A thioester, dodecanoyl-CoA.

Δ8-Desaturation: The Key Step

The introduction of the double bond at the C-8 position is the most critical and unusual step in this pathway. This reaction is catalyzed by a specific fatty acyl-CoA desaturase.

-

Enzyme: A putative Δ8-desaturase.

-

Substrate: Dodecanoyl-CoA (C12:0-CoA).

-

Product: Dodec-8-enoyl-CoA.

In the Oriental fruit moth, Grapholita molesta, a candidate desaturase gene, Gmol_CPRQ, has been identified and is highly expressed in the female pheromone gland[2][5]. While CRISPR/Cas9 knockout of this gene nearly eliminated the production of Δ8-unsaturated pheromone components, heterologous expression of Gmol_CPRQ in yeast and insect cells resulted in Δ9-desaturase activity[2]. This discrepancy suggests that the in vivo Δ8-desaturase activity may depend on specific co-factors present only in the pheromone gland or other unique cellular conditions[2].

Reduction to an Aldehyde

The final step is the reduction of the acyl-CoA to the corresponding aldehyde.

-

Enzyme: Fatty Acyl-CoA Reductase (FAR).

-

Substrate: Dodec-8-enoyl-CoA.

-

Product: this compound.

FARs are a diverse family of enzymes, and those involved in pheromone biosynthesis are often specifically expressed in the pheromone gland[6][7][8]. These enzymes typically catalyze the two-electron reduction of a fatty acyl-CoA to an aldehyde, and in some cases, a further two-electron reduction to a fatty alcohol[6]. The specific FAR responsible for the production of this compound has not yet been characterized.

Quantitative Data

Quantitative data for the specific enzymes in the this compound biosynthetic pathway are currently limited due to the challenges in characterizing the key Δ8-desaturase. However, data from related systems can provide a framework for what to expect.

| Enzyme Family | Substrate Range (Typical) | Product(s) | Typical Km (µM) | Typical kcat (s-1) | Source Organism (Example) | Reference |

| Fatty Acyl-CoA Desaturase | C12-C18 Acyl-CoAs | Mono- or di-unsaturated Acyl-CoAs | 1-50 | 0.1-5 | Trichoplusia ni | (Data not available) |

| Fatty Acyl-CoA Reductase | C12-C18 Acyl-CoAs | Fatty Aldehydes, Fatty Alcohols | 5-100 | 0.05-2 | Bombyx mori | [7] |

Table 1: Representative Kinetic Data for Enzyme Families Involved in Pheromone Biosynthesis. Note: These are general ranges, and specific values for the this compound pathway enzymes may differ.

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

This protocol outlines the general workflow for identifying candidate desaturase and reductase genes from an insect pheromone gland.

Methodology:

-

Tissue Dissection: Pheromone glands are dissected from female insects during their peak pheromone production period.

-

RNA Extraction: Total RNA is extracted from the pooled glands using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: An mRNA sequencing library is prepared using a kit such as the TruSeq RNA Library Prep Kit (Illumina) and sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Transcriptome Assembly and Annotation: The raw sequencing reads are quality-filtered and assembled de novo using software like Trinity. The resulting transcripts are then annotated by comparing them against public databases (e.g., NCBI non-redundant protein database) using BLASTx.

-

Candidate Gene Selection: Transcripts showing high homology to known fatty acyl-CoA desaturases and fatty acyl-CoA reductases are selected as candidates for further functional characterization.

Heterologous Expression and Functional Characterization of a Candidate Desaturase

This protocol describes the expression of a candidate desaturase in Saccharomyces cerevisiae and analysis of its products.

Methodology:

-

Gene Cloning: The full-length open reading frame of the candidate desaturase gene is amplified by PCR from pheromone gland cDNA and cloned into a yeast expression vector (e.g., pYES2/NT C).

-

Yeast Transformation: The expression construct is transformed into a suitable yeast strain, often one that is deficient in its endogenous desaturase (e.g., an ole1 mutant) to reduce background.

-

Expression Induction: Yeast cultures are grown in selective medium to mid-log phase, and gene expression is induced by adding galactose.

-

Substrate Feeding: The culture is supplemented with a potential fatty acid substrate (e.g., methyl dodecanoate).

-

Lipid Extraction and Derivatization: After a period of incubation, the yeast cells are harvested, and total lipids are extracted. The fatty acids are then converted to fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF3-methanol.

-

GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products based on their retention times and mass spectra compared to authentic standards. The position of the new double bond can be determined by derivatization (e.g., with dimethyl disulfide) followed by GC-MS analysis.

Functional Assay of a Candidate Fatty Acyl-CoA Reductase

This protocol outlines the functional characterization of a candidate FAR in yeast.

Methodology:

-

Gene Cloning and Expression: Similar to the desaturase, the candidate FAR gene is cloned into a yeast expression vector and transformed into a suitable yeast strain.

-

Substrate Feeding: The induced yeast culture is supplemented with the unsaturated fatty acid precursor (e.g., dodec-8-enoic acid).

-

Extraction of Alcohols and Aldehydes: The yeast culture is extracted with an organic solvent (e.g., hexane). The extract is concentrated and may be derivatized (e.g., with a silylating agent for alcohols) to improve GC analysis.

-

GC-MS Analysis: The extract is analyzed by GC-MS to identify the corresponding fatty alcohol and/or aldehyde products.

Conclusion and Future Perspectives

The biosynthesis of this compound, likely as an insect pheromone component, involves a specialized pathway featuring a putative and novel Δ8-desaturase and a fatty acyl-CoA reductase. While significant progress has been made in identifying candidate genes for these enzymes in species like Grapholita molesta, further research is required to definitively characterize their function and regulation. The conflicting results for the Gmol_CPRQ desaturase highlight the complexity of pheromone biosynthetic pathways and the potential for novel enzymatic mechanisms or the requirement of specific cellular environments.

Future research should focus on:

-

Resolving the catalytic activity of the Δ8-desaturase from G. molesta and other relevant species.

-

Identifying and characterizing the specific fatty acyl-CoA reductases involved in C12 aldehyde and alcohol formation.

-

Obtaining detailed kinetic data for the purified enzymes to enable a quantitative understanding of the pathway.

-

Exploring the potential of these enzymes in biotechnological applications for the sustainable production of semiochemicals for pest management.

The methodologies outlined in this guide provide a robust framework for addressing these research questions and advancing our understanding of the intricate biochemistry of insect chemical communication.

References

- 1. Semiochemical compound: (E)-8-Dodecenal | C12H22O [pherobase.com]

- 2. Sex pheromone biosynthesis in the Oriental fruit moth Grapholita molesta involves Δ8 desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (Z)-dodec-8-enyl acetate (Ref: BAS 284 I) [sitem.herts.ac.uk]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. pnas.org [pnas.org]

- 7. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Dodec-8-enal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-8-enal is an unsaturated aldehyde with the molecular formula C12H22O.[1] As a member of the aldehyde class of organic compounds, it possesses a reactive carbonyl group and a carbon-carbon double bond, which confer upon it a specific set of physical and chemical properties. This technical guide provides a comprehensive overview of the known characteristics of this compound, including its physicochemical parameters, chemical reactivity, and general toxicological profile based on current scientific literature. Due to the limited availability of experimental data for this compound, this guide also incorporates information on closely related unsaturated aldehydes to provide a broader context for its potential behavior and characteristics.

Physical and Chemical Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and bioavailability. While experimental data for this compound is not extensively available, a combination of computed data and information from related compounds allows for a reasonable estimation of its properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H22O | PubChem[1] |

| Molecular Weight | 182.30 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 121052-28-6 | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| XLogP3 | 4.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 9 | PubChem (Computed)[1] |

Chemical Reactivity and Stability

This compound, as an unsaturated aldehyde, is expected to exhibit reactivity characteristic of both functional groups. The aldehyde group is susceptible to oxidation to a carboxylic acid and can undergo nucleophilic addition reactions. The carbon-carbon double bond can participate in addition reactions, such as hydrogenation and halogenation, and is also prone to oxidation.

Key Reactivity Features:

-

Electrophilicity: α,β-Unsaturated carbonyl compounds are electrophiles and can act as alkylating agents.[2]

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids. The presence of the double bond may also be susceptible to oxidative cleavage.

-

Polymerization: Unsaturated aldehydes can be prone to polymerization, especially in the presence of light, air, or catalysts.

-

Storage: Due to their reactivity, unsaturated aldehydes should be stored under an inert atmosphere, protected from light, and at low temperatures to minimize degradation.

Experimental Protocols

Synthesis

The synthesis of unsaturated aldehydes can be achieved through various organic chemistry routes. A common approach involves the oxidation of the corresponding unsaturated alcohol. While a specific protocol for this compound is not available, the synthesis of the related compound, (Z)-8-dodecen-1-yl acetate, involves the alkylation of a terminal alkyne followed by stereoselective reduction.[3] A similar strategy could potentially be adapted for the synthesis of this compound.

Purification

A general method for the purification of aldehydes, particularly for removing acidic impurities formed via oxidation, is through the formation of a bisulfite adduct.[4][5][6]

General Bisulfite Adduct Formation Protocol:

-

Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol, methanol).

-

Add a saturated aqueous solution of sodium bisulfite or sodium metabisulfite and stir.

-

The solid bisulfite adduct will precipitate out of the solution.

-

Filter the solid adduct and wash it with a solvent like ether.

-

The pure aldehyde can be regenerated from the adduct by treatment with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the liberated aldehyde with an organic solvent and dry over an anhydrous salt (e.g., sodium sulfate).

Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It allows for the separation of the aldehyde from other components in a mixture and provides its mass spectrum for identification. Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve sensitivity and chromatographic behavior.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for structural elucidation.

-

¹H NMR: The aldehydic proton of an unsaturated aldehyde typically appears in the downfield region of the spectrum (δ 9-10 ppm). Protons on the carbons adjacent to the carbonyl group and the double bond will have characteristic chemical shifts.[10][11][12]

-

¹³C NMR: The carbonyl carbon of an aldehyde gives a characteristic signal in the range of 190-200 ppm. The carbons of the double bond will also have distinct chemical shifts.[11][13]

Biological Activity and Toxicology

Specific studies on the biological activity or signaling pathways of this compound are not prominent in the scientific literature. However, the general class of α,β-unsaturated aldehydes is known for its biological reactivity and potential toxicity.

General Toxicological Profile of Unsaturated Aldehydes:

-

Cytotoxicity: Their electrophilic nature allows them to react with biological nucleophiles such as the thiol groups in glutathione and cysteine residues in proteins, as well as amino groups on proteins and DNA. This can lead to cellular dysfunction and cytotoxicity.[14]

-

Skin Sensitization: Many α,β-unsaturated aldehydes are considered to be skin sensitizers.[15]

-

Systemic Effects: At high concentrations, some unsaturated aldehydes may cause systemic health effects, such as liver damage, following repeated oral exposure.[15]

The reactivity and potential for toxicity are generally dependent on the concentration and the specific structure of the aldehyde. It is anticipated that this compound would exhibit a toxicological profile consistent with other long-chain unsaturated aldehydes.

Conclusion

This compound is an unsaturated aldehyde for which specific experimental data is limited. However, based on its chemical structure and data from related compounds, it can be characterized as a reactive molecule with potential for use in chemical synthesis. Its biological activity is likely to be in line with other α,β-unsaturated aldehydes, which are known to be electrophilic and can interact with cellular macromolecules. For professionals in research and drug development, it is crucial to handle this compound with appropriate safety precautions due to its potential reactivity and toxicity. Further experimental studies are necessary to fully elucidate the specific physical, chemical, and biological properties of this compound.

References

- 1. This compound | C12H22O | CID 53435995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. commons.und.edu [commons.und.edu]

- 9. Mass spectrometry of fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

Dodec-8-enal as a Semiochemical: A Technical Guide

An In-depth Examination of (E)-8-Dodecenal's Role in Insect Chemical Communication

Abstract

(E)-8-Dodecenal is a C12 unsaturated aldehyde that functions as a potent semiochemical, primarily recognized for its role as a sex pheromone component in various lepidopteran species. This technical guide provides a comprehensive overview of (E)-8-dodecenal, focusing on its activity as an attractant for the soybean pod borer, Leguminivora glycinivorella. Detailed information on its chemical properties, synthesis, biological activity, and the experimental methodologies used to characterize its function is presented. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Introduction

Semiochemicals are chemical substances that carry information between organisms and play a crucial role in mediating interactions such as mating, aggregation, and host location. Pheromones, a class of semiochemicals, are released by an organism to elicit a specific response in a conspecific individual. (E)-8-Dodecenal has been identified as a key component of the female-produced sex pheromone of the soybean pod borer, Leguminivora glycinivorella, a significant pest of soybean crops in Asia. Understanding the chemical ecology of this compound is vital for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping.

Chemical and Physical Properties

(E)-8-Dodecenal is a monounsaturated aldehyde with the following properties:

| Property | Value |

| Chemical Formula | C₁₂H₂₂O |

| Molecular Weight | 182.31 g/mol |

| Isomeric Form | (E)-isomer (trans) |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| CAS Number | 67329-09-3 |

Biological Activity and Field Data

(E)-8-Dodecenal functions as a powerful attractant for male Leguminivora glycinivorella. Field trials have demonstrated its efficacy both as a standalone lure and, more significantly, as a synergist when combined with the major pheromone component, (E,E)-8,10-dodecadienyl acetate (EE-8,10-12:Ac).

Attractiveness of (E)-8-Dodecenal

While not the primary pheromone component, (E)-8-dodecenal on its own has been shown to be attractive to male soybean pod borers. However, its most significant contribution is its synergistic effect.

Synergistic Effects with Other Pheromone Components

Field studies have revealed that the addition of (E)-8-dodecenal to lures baited with EE-8,10-12:Ac can dramatically increase trap captures of male L. glycinivorella. The optimal blend and dosage are critical for maximizing attraction.

Table 1: Field Trial Data for (E)-8-Dodecenal in Combination with (E,E)-8,10-Dodecadienyl Acetate (EE-8,10-12:Ac) for Trapping Leguminivora glycinivorella Males. [1][2]

| Lure Composition | Dose (mg) | Mean Trap Catch (males/trap/day) | Fold Increase over EE-8,10-12:Ac Alone |

| Control (unbaited) | - | 0.1 ± 0.05 | - |

| EE-8,10-12:Ac | 0.1 | 10.21 ± 1.54 | 1.00 |

| EE-8,10-12:Ac + (E)-8-Dodecenal | 0.1 + 0.1 | 68.71 ± 7.32 | 6.73 |

| EE-8,10-12:Ac + (E)-10-Dodecenal | 0.1 + 0.1 | 173.57 ± 15.11 | 17.00 |

| EE-8,10-12:Ac + (Z)-9-Tetradecenyl Acetate | 0.1 + 0.1 | 112.09 ± 10.23 | 10.98 |

Data adapted from field trials conducted in Harbin, China.[1][2]

Experimental Protocols

Synthesis of (E)-8-Dodecenal

A common synthetic route to (E)-8-dodecenal involves the oxidation of the corresponding alcohol, (E)-8-dodecen-1-ol. A detailed protocol is as follows:

Protocol 1: Synthesis of (E)-8-Dodecenal [1]

-

Preparation of (E)-8-Dodecen-1-ol: This precursor can be synthesized via multiple routes, often involving Wittig-type reactions or alkyne reductions to establish the (E)-double bond.

-

Oxidation:

-

Dissolve (E)-8-dodecen-1-ol in a suitable solvent such as dichloromethane (DCM).

-

Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and work up the mixture by washing with aqueous solutions to remove the oxidant byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (E)-8-dodecenal.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

¹H NMR (CDCl₃, 400 MHz): δ 9.77 (t, J = 1.9 Hz, 1H, -CHO), 5.42-5.35 (m, 2H, -CH=CH-), 2.42 (td, J = 7.4, 1.9 Hz, 2H, -CH₂CHO), 2.04-1.97 (m, 2H), 1.66-1.59 (m, 2H), 1.40-1.25 (m, 8H), 0.89 (t, J = 7.0 Hz, 3H, -CH₃).

¹³C NMR (CDCl₃, 100 MHz): δ 202.9, 131.5, 129.8, 43.9, 32.5, 31.4, 29.2, 29.1, 28.9, 22.5, 22.1, 14.0.

MS (EI, 70 eV) m/z (%): 182 (M⁺, <1), 164 (5), 138 (10), 124 (20), 110 (35), 96 (60), 82 (85), 67 (100), 55 (90), 41 (80).

Pheromone Identification Workflow

The identification of dodec-8-enal as a semiochemical typically follows a standardized workflow in chemical ecology research.

Electroantennography (EAG) and Single Sensillum Recording (SSR)

EAG is used to measure the overall electrical response of an insect's antenna to an odorant. For more detailed analysis, SSR can be employed to record the firing of individual olfactory sensory neurons (OSNs).

Protocol 2: Single Sensillum Recording (SSR)

-

Insect Preparation: Immobilize the insect (e.g., L. glycinivorella) in a pipette tip or on a slide with wax, exposing the antenna.

-

Electrode Placement: Insert a sharpened tungsten reference electrode into the insect's head or eye. Carefully insert a recording electrode into the base of a single olfactory sensillum on the antenna.

-

Odorant Delivery: Deliver a continuous stream of charcoal-filtered, humidified air over the antenna. Puffs of diluted (E)-8-dodecenal in a solvent like hexane are introduced into the airstream.

-

Data Acquisition: Record the electrical activity of the OSNs using a high-impedance amplifier and data acquisition software. Analyze the spike frequency before, during, and after odorant stimulation.

Behavioral Assays: Wind Tunnel Bioassay

Wind tunnels are used to study the flight behavior of insects in response to a controlled plume of odor.

Protocol 3: Wind Tunnel Bioassay

-

Setup: Use a glass or plexiglass wind tunnel with a controlled airflow (e.g., 0.3-0.5 m/s), temperature, humidity, and light intensity (typically red light).

-

Odor Source: Place a rubber septum or filter paper loaded with a specific dose of (E)-8-dodecenal at the upwind end of the tunnel.

-

Insect Release: Release male moths individually at the downwind end of the tunnel.

-

Behavioral Observation: Record a series of behaviors, including activation, take-off, upwind flight, casting (zigzagging flight), and contact with the source.

-

Data Analysis: Analyze the percentage of moths exhibiting each behavior in response to the test compound versus a solvent control.

Signaling Pathway

The perception of (E)-8-dodecenal begins with its interaction with specific Odorant Receptors (ORs) located on the dendrites of OSNs within the insect's antennae. This binding event initiates a signal transduction cascade.

Biosynthesis Pathway

Insect pheromones, particularly long-chain aldehydes like this compound, are typically biosynthesized from common fatty acids through a series of enzymatic modifications including desaturation, chain shortening, and functional group modification.

Conclusion

(E)-8-Dodecenal is a significant semiochemical in the chemical communication of the soybean pod borer, Leguminivora glycinivorella. While it exhibits some independent attractant activity, its primary role appears to be as a powerful synergist, greatly enhancing the efficacy of lures containing the major pheromone component. The detailed experimental protocols and pathways described in this guide provide a framework for further research into its specific mode of action and for the development of optimized pheromone-based tools for integrated pest management. Further studies to deorphanize the specific olfactory receptor for (E)-8-dodecenal and to elucidate the precise biosynthetic steps in L. glycinivorella will provide deeper insights into the chemical ecology of this important pest.

References

Unveiling the Chemical Language of the Oriental Fruit Moth: A Technical Guide to the Discovery and Identification of its Pheromone Complex

A Note on the Subject Compound: This technical guide focuses on the well-documented sex pheromone components of the Oriental fruit moth, Grapholita molesta. While the initial query specified Dodec-8-enal, extensive research has not identified this compound as a primary pheromone component in this or other significant insect species. The primary components for G. molesta are (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol, and dodecanol. This guide will provide an in-depth analysis of the discovery, identification, and function of this pheromone blend.

Executive Summary

The Oriental fruit moth, Grapholita molesta, is a significant agricultural pest, and understanding its chemical communication is crucial for developing effective pest management strategies. This guide details the discovery and identification of its multi-component sex pheromone, focusing on the quantitative analysis of its components, the experimental protocols used for its characterization, and the underlying biological pathways involved in its biosynthesis and perception. The primary components of the female-emitted sex pheromone are (Z)-8-dodecenyl acetate (Z8-12:Ac), (E)-8-dodecenyl acetate (E8-12:Ac), (Z)-8-dodecen-1-ol (Z8-12:OH), and dodecanol. The precise blend of these compounds is critical for eliciting the full range of mating behaviors in males.

Quantitative Analysis of Pheromone Components

The composition and release rates of the G. molesta sex pheromone have been quantified using gas chromatography-mass spectrometry (GC-MS) analysis of pheromone gland extracts and volatile collections from calling females. The relative ratios of the components are crucial for optimal male attraction.

| Pheromone Component | Abbreviation | Typical Ratio in Gland Extracts | Average Aerial Release Rate (ng/hr) |

| (Z)-8-Dodecenyl acetate | Z8-12:Ac | 100 | 8.48 ± 7.26 |

| (E)-8-Dodecenyl acetate | E8-12:Ac | ~4-7 | Variable |

| (Z)-8-Dodecen-1-ol | Z8-12:OH | ~3-10 | Not consistently quantified |

| Dodecanol | 12:OH | ~20 | Not consistently quantified |

Experimental Protocols

The identification and characterization of the G. molesta pheromone blend involved a combination of sophisticated analytical and biological techniques.

Pheromone Extraction and Analysis

Objective: To extract and identify the chemical components of the female sex pheromone.

Methodology:

-

Pheromone Gland Excision: Pheromone glands are excised from the abdominal tips of calling female moths, typically during their peak calling period in the scotophase.

-

Solvent Extraction: The excised glands are immersed in a small volume of a non-polar solvent, such as hexane or dichloromethane, to extract the lipid-soluble pheromone components.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is concentrated and injected into a GC-MS system.

-

Gas Chromatography: The different components of the extract are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a non-polar or mid-polar column).

-

Mass Spectrometry: As each component elutes from the GC column, it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

-

-

Compound Identification: The mass spectra of the unknown components are compared to libraries of known spectra and to synthetic standards to confirm their chemical identity. Retention times on the GC column are also compared with those of synthetic standards for further confirmation.

Electroantennography (EAG)

Objective: To measure the electrical response of the male moth's antenna to the identified pheromone components, providing evidence of their perception.

Methodology:

-

Antenna Preparation: An antenna is carefully excised from a male moth. The base and tip of the antenna are placed into electrodes containing a conductive gel.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air containing known concentrations of the synthetic pheromone components are introduced into this airstream.

-

Signal Recording: The change in the electrical potential across the antenna (the EAG response) upon stimulation is amplified and recorded. The amplitude of the EAG response is proportional to the sensitivity of the antennal olfactory receptor neurons to the specific compound.

Behavioral Assays (Wind Tunnel)

Objective: To determine the behavioral response of male moths to the identified pheromone components and their blends.

Methodology:

-

Wind Tunnel Setup: A wind tunnel is used to create a controlled laminar airflow. A source of the synthetic pheromone blend (e.g., a filter paper loaded with a known amount of the blend) is placed at the upwind end of the tunnel.

-

Male Moth Release: Male moths are released at the downwind end of the tunnel.

-

Behavioral Observation: The behavior of the males is observed and recorded. Key behaviors include taking flight, upwind flight in a zigzagging pattern, landing on the pheromone source, and attempting to copulate. The percentage of males exhibiting each behavior in response to different blends of the pheromone components is quantified.

Biosynthesis and Signaling Pathways

Pheromone Biosynthesis in Grapholita molesta

The biosynthesis of the C12 acetate and alcohol pheromone components in G. molesta originates from common fatty acid precursors. A key enzymatic step is the introduction of a double bond at the Δ8 position, a relatively uncommon desaturation in lepidopteran pheromone biosynthesis.[1]

Caption: Biosynthetic pathway of the main pheromone components in G. molesta.

Pheromone Perception and Signal Transduction

The perception of the pheromone components by male G. molesta occurs in specialized olfactory sensory neurons housed in sensilla on the antennae. The binding of a pheromone molecule to a specific odorant receptor (OR) initiates a signal transduction cascade.

Caption: Pheromone signal transduction cascade in an olfactory sensory neuron of G. molesta.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

References

Methodological & Application

Synthesis of (Z)-8-Dodecenal for Research Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the synthesis of (Z)-8-dodecenal, a compound of interest in various research fields. The synthesis is approached via a robust two-step process commencing with the stereoselective formation of (Z)-8-dodecen-1-ol through a Wittig reaction, followed by its mild oxidation to the target aldehyde. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual representations of the synthetic pathway and experimental workflow using Graphviz diagrams.

Introduction

(Z)-8-dodecenal is a long-chain unsaturated aldehyde that finds applications in chemical ecology as an insect pheromone component and serves as a valuable building block in the synthesis of more complex molecules. The stereoselective synthesis of the (Z)-isomer is crucial for its biological activity and for ensuring the purity of subsequent products. The synthetic strategy outlined herein focuses on achieving high isomeric purity through established and reliable chemical transformations.

Synthesis Pathway

The synthesis of (Z)-8-dodecenal is accomplished in two primary steps:

-

Wittig Reaction: Synthesis of the precursor alcohol, (Z)-8-dodecen-1-ol, via the Wittig reaction of 8-hydroxyoctyltriphenylphosphonium bromide with butyraldehyde. The use of a non-stabilized ylide under specific conditions favors the formation of the desired (Z)-alkene.

-

Oxidation: Mild oxidation of (Z)-8-dodecen-1-ol to (Z)-8-dodecenal using Pyridinium Chlorochromate (PCC). This reagent is selective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Caption: Overall synthetic pathway for (Z)-8-dodecenal.

Experimental Protocols

Part 1: Synthesis of (Z)-8-Dodecen-1-ol via Wittig Reaction

This protocol is adapted from established Wittig reaction procedures for the synthesis of (Z)-alkenes.

Materials:

-

8-Bromooctan-1-ol

-

Triphenylphosphine (PPh₃)

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃), anhydrous

-

18-Crown-6

-

Butyraldehyde

-

n-Hexane

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

Step 1a: Synthesis of 8-Hydroxyoctyltriphenylphosphonium Bromide

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-bromo-1-octanol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous toluene.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 24-30 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Filter the solid product and wash with cold toluene or diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid, 8-hydroxyoctyltriphenylphosphonium bromide, under vacuum. A yield of approximately 92.5% can be expected.[1]

Step 1b: Wittig Reaction

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 8-hydroxyoctyltriphenylphosphonium bromide (1 equivalent), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of 18-crown-6 (e.g., 0.1 equivalents).

-

Add anhydrous toluene to the flask and stir the suspension vigorously.

-

Add butyraldehyde (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter to remove the inorganic salts and triphenylphosphine oxide.

-

Wash the filtrate with water and brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure (Z)-8-dodecen-1-ol.

Caption: Experimental workflow for the synthesis of (Z)-8-dodecen-1-ol.

Part 2: Oxidation of (Z)-8-Dodecen-1-ol to (Z)-8-Dodecenal

This protocol utilizes Pyridinium Chlorochromate (PCC), a mild oxidizing agent, to convert the synthesized alcohol to the desired aldehyde.

Materials:

-

(Z)-8-Dodecen-1-ol

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Celite® or silica gel

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Sintered glass funnel or Büchner funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Add a layer of Celite® or silica gel to the suspension with stirring. This will help in adsorbing the chromium byproducts and simplify the workup.[2]

-

In a separate flask, dissolve (Z)-8-dodecen-1-ol (1 equivalent) in anhydrous DCM.

-

Add the solution of the alcohol to the PCC suspension in one portion at room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® in a sintered glass funnel to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude (Z)-8-dodecenal.

-

If necessary, the product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Experimental workflow for the oxidation of (Z)-8-dodecen-1-ol.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Expected Yield | Z/E Ratio |

| 1a | Phosphonium Salt Formation | 8-Bromooctan-1-ol, PPh₃ | Toluene | Reflux | 24-30 h | ~92.5%[1] | N/A |

| 1b | Wittig Reaction | Phosphonium salt, K₂CO₃, 18-Crown-6, Butyraldehyde | Toluene | Reflux | 4-6 h | High | >95:5 |

| 2 | Oxidation | (Z)-8-Dodecen-1-ol, PCC | Dichloromethane | Room Temp. | 1-2 h | High | >95:5 |

Characterization of (Z)-8-Dodecenal

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Table 2: Spectroscopic Data for (Z)-8-Dodecenal

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ 9.76 (t, J = 1.9 Hz, 1H, -CHO), 5.45-5.25 (m, 2H, -CH=CH-), 2.42 (td, J = 7.4, 1.9 Hz, 2H, -CH₂CHO), 2.10-1.95 (m, 4H, allylic CH₂), 1.40-1.20 (m, 10H, CH₂), 0.88 (t, J = 7.1 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 202.9 (-CHO), 131.0 (=CH), 128.5 (=CH), 43.9 (-CH₂CHO), 31.5, 29.5, 29.2, 29.1, 27.2, 22.6, 22.1, 14.1 (CH₃) |

| IR (neat, cm⁻¹) | ~2925 (C-H stretch), ~2855 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1730 (C=O stretch), ~1460 (C-H bend), ~725 (cis C-H bend) |

| Mass Spec. (EI) | m/z (%): 182 (M⁺), 164, 138, 124, 110, 96, 82, 67, 55, 41 |

Conclusion

The described two-step synthesis provides a reliable and efficient method for obtaining (Z)-8-dodecenal in high isomeric purity, suitable for research and development purposes. The protocols are based on well-established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. The detailed procedures, along with the provided data and visualizations, should serve as a valuable resource for researchers in the field.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Dodec-8-enal

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of Dodec-8-enal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in various fields, including flavor and fragrance, chemical communication, and as a potential biomarker. The protocol outlines sample preparation, derivatization, GC-MS parameters, and data analysis. The described method can be adapted for the analysis of this compound in diverse matrices.

Introduction

This compound (C₁₂H₂₂O) is an unsaturated aldehyde that plays a significant role in the chemical industry and biological systems. Accurate and reliable quantification of this compound is crucial for quality control in manufacturing processes and for research in chemical ecology and diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2] This note provides a comprehensive protocol for the GC-MS analysis of this compound, including an optional derivatization step to enhance sensitivity and peak shape.

Experimental

Sample Preparation

The appropriate sample preparation method will depend on the matrix containing this compound. Common techniques include liquid-liquid extraction, solid-phase extraction (SPE), and headspace analysis.[1] For general guidance, a liquid-liquid extraction protocol is provided below.

Materials:

-

Hexane (or other suitable organic solvent like dichloromethane)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Glassware: separatory funnel, beakers, vials

-

Centrifuge (optional)

Protocol:

-

To an aqueous sample containing this compound, add an equal volume of hexane.

-

Shake the mixture vigorously for 2 minutes in a separatory funnel.

-

Allow the layers to separate.

-

Collect the upper organic layer (hexane).

-

Wash the organic layer with a saturated brine solution to remove residual water.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Carefully transfer the dried extract to a clean vial for GC-MS analysis.

-

Concentrate the sample under a gentle stream of nitrogen if necessary.

Derivatization (Optional, for enhanced sensitivity)

For trace-level analysis, derivatization of the aldehyde group can significantly improve detection limits.[1] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common derivatizing agent that reacts with aldehydes to form stable oximes, which are highly responsive to electron capture detection and provide characteristic mass spectra.[1][3]

Materials:

-

PFBHA solution (e.g., 10 mg/mL in a suitable solvent)

-

Pyridine or other suitable base

-

Heating block or water bath

Protocol:

-

To the dried sample extract, add a molar excess of PFBHA solution and a small amount of pyridine.

-

Seal the vial and heat at 60-70°C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

The sample is now ready for GC-MS analysis.

GC-MS Method

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific)

Table 1: GC-MS Parameters

| Parameter | Value |

| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temp. | 250 °C |

| Oven Program | - Initial Temp: 50 °C, hold for 2 min |

| - Ramp: 10 °C/min to 280 °C | |

| - Final Hold: 5 min at 280 °C | |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |

Data Analysis

Qualitative Analysis: Identification of this compound can be confirmed by comparing the retention time and the acquired mass spectrum with that of a pure standard. The mass spectrum of this compound is expected to show characteristic fragmentation patterns for unsaturated long-chain aldehydes.

Quantitative Analysis: For quantification, a calibration curve should be constructed using standard solutions of this compound at different concentrations. The peak area of a characteristic ion is plotted against the concentration. For higher accuracy, the use of an internal standard is recommended.

Table 2: Expected Mass Fragmentation of this compound

| m/z (mass-to-charge ratio) | Interpretation |

| 182 | Molecular Ion [M]⁺ |

| 164 | Loss of H₂O [M-18]⁺ |

| 153 | Loss of an ethyl group [M-29]⁺ |

| 139 | Loss of a propyl group [M-43]⁺ |

| 41, 55, 67, 81 | Characteristic aliphatic chain fragments |

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary based on the instrument and conditions.

Experimental Workflow

Caption: GC-MS analysis workflow for this compound.

Logical Relationship for Method Selection

Caption: Decision tree for this compound analysis method.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The protocol can be adapted to various sample matrices and analytical needs, making it a valuable tool for researchers, scientists, and drug development professionals. The optional derivatization step offers enhanced sensitivity for trace-level detection. Proper validation of the method in the specific matrix of interest is recommended to ensure accurate and precise results.

References

Application of Dodec-8-enal in Integrated Pest Management (IPM) Strategies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-8-Dodecenal is a recognized semiochemical, a class of signaling molecules that mediate interactions between organisms. In the context of integrated pest management (IPM), it primarily functions as an insect pheromone, influencing the behavior of specific pest species. This document provides detailed application notes and experimental protocols for the use of Dodec-8-enal and its analogues in IPM strategies, with a focus on monitoring, mating disruption, and mass trapping of key agricultural pests. The information presented is intended to guide researchers and professionals in the development and implementation of effective and environmentally sound pest control tactics.

Target Pests and Mechanism of Action

While (E)-8-Dodecenal is specifically identified as a pheromone component for the soybean pod borer (Leguminivora glycinivorella), its structural analogues, particularly (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate, are well-established as major components of the sex pheromones of several economically significant Lepidopteran pests. These include:

-

Oriental Fruit Moth (Grapholita molesta)

-

Macadamia Nut Borer (Cryptophlebia ombrodelta)

-

Plum Fruit Moth (Cydia funebrana)

-

Koa Seedworm (Cryptophlebia illepida)

The primary mechanism of action for these pheromones in IPM is the disruption of chemical communication between male and female moths, leading to reduced mating and subsequent population suppression.

Data Presentation: Efficacy of this compound Analogues in IPM

The following tables summarize quantitative data from field trials on the application of this compound analogues for pest management.

Table 1: Mating Disruption Efficacy of (Z)-8-dodecenyl acetate against Oriental Fruit Moth (Grapholita molesta)

| Application Rate | Dispenser Type | Duration | Efficacy (Trap Catch Reduction) | Fruit Damage Reduction | Reference |

| 100-150 dispensers/acre | Hand-applied reservoir | Season-long | 97% to near complete inhibition | Significant reduction | [1] |

| 500 dispensers/ha | Isomate OFM Rosso | Season-long | Virtual elimination of male catch | Lower than conventional insecticides | [2][3] |

| 250 dispensers/ha | Isomate-M 100 | Season-long | Significant reduction vs. control | ≤1% fruit damage | [4] |

| 30 drops/tree (wax) | Paraffin wax drops | Per generation | >99% | Significant reduction | [5] |

Table 2: Monitoring of Oriental Fruit Moth (Grapholita molesta) using Pheromone-Baited Traps

| Lure Loading | Trap Type | Trap Placement | Average Male Moth Capture | Reference |

| 100 µg (Z)-8-dodecenyl acetate | Pheromone traps | Upper canopy | Higher than 300 µg lures | [6] |

| 300 µg (Z)-8-dodecenyl acetate | Pheromone traps | Upper canopy | Lower than 100 µg lures | [6] |

| Pheromone-kairomone combo | Delta traps | 1.8 m height | Significantly greater than pheromone alone | [7] |

Experimental Protocols

Protocol for Monitoring Pest Populations using Pheromone Traps

This protocol outlines the steps for using this compound analogue-baited traps to monitor the population dynamics of target pests, such as the Oriental Fruit Moth.

Materials:

-

Pheromone traps (e.g., Delta or wing traps)

-

Pheromone lures containing the appropriate blend of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and other minor components.

-

Gloves

-

Field notebook or data collection device

-

GPS device for marking trap locations

Procedure:

-

Trap Placement:

-

Deploy traps in the orchard or field before the anticipated emergence of the first generation of the target pest.[8]

-

Place traps in the upper third of the tree canopy for optimal capture of Oriental Fruit Moth.[6]

-

Use a density of at least one trap per 5 acres for monitoring purposes.[9]

-

Space traps at least 50 meters apart to avoid interference.

-

-

Lure Handling:

-

Store pheromone lures in a freezer or refrigerator until use to maintain their efficacy.[8]

-

Handle lures with gloves to avoid contamination.

-

-

Trap Monitoring:

-

Data Analysis:

-

Use the trap capture data to determine the biofix (the first sustained moth flight) and to track population trends throughout the season. This information is crucial for timing control measures.[8]

-

Protocol for Mating Disruption using Pheromone Dispensers

This protocol describes the application of pheromone dispensers to disrupt the mating of target pests in an orchard setting.

Materials:

-

Pheromone dispensers (e.g., hand-applied reservoir dispensers, aerosol emitters).

-

Gloves.

-

Orchard map for planned dispenser distribution.

Procedure:

-

Dispenser Selection and Application Rate:

-

Choose a dispenser type suitable for the target pest and orchard size. Hand-applied reservoir dispensers are common for the Oriental Fruit Moth.[1]

-

Determine the application rate based on the pest pressure and manufacturer's recommendations. For Oriental Fruit Moth, rates of 100-400 dispensers per acre are typical.[1]

-

-

Timing of Application:

-

Apply dispensers before the first flight of the target pest in the spring.[9]

-

-

Dispenser Placement:

-

Efficacy Assessment:

-

Monitor the effectiveness of the mating disruption program by placing pheromone traps within the treated area. A significant reduction or complete shutdown of moth capture in these traps indicates successful disruption.[4]

-

Conduct fruit damage assessments at harvest to quantify the level of control achieved.[4]

-

Protocol for Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory reception.

Materials:

-

Live insect (e.g., male moth).

-

Dissecting microscope.

-

Micromanipulators.

-

Glass capillary electrodes.

-

Electrolyte solution (e.g., saline).

-

Ag/AgCl wires.

-

EAG amplifier and data acquisition system.

-

Odor delivery system (puff generator).

-

Synthetic this compound or its analogues.

Procedure:

-

Antenna Preparation:

-

Carefully excise an antenna from a live, immobilized insect.

-

Mount the antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

-

-

Odor Stimulation:

-

Deliver a pulse of clean, humidified air over the antenna to establish a baseline.

-

Introduce a puff of air carrying a known concentration of the test compound (e.g., this compound) over the antenna.

-

-

Data Recording and Analysis:

-

Record the change in electrical potential (the EAG response) from the antenna using the amplifier and data acquisition system.

-

The amplitude of the EAG response is proportional to the number of olfactory receptor neurons that are stimulated by the compound.

-

Compare the responses to different compounds and concentrations to determine the sensitivity and specificity of the insect's olfactory system.

-

Mandatory Visualizations

Caption: Insect Olfactory Signaling Pathway for this compound.

Caption: IPM Workflow using this compound.

References

- 1. Pheromone-based approaches to managing tree fruit pests in Michigan - MSU Extension [canr.msu.edu]

- 2. entsocnsw.org.au [entsocnsw.org.au]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 5. Small plot trials documenting effective mating disruption of oriental fruit moth by using high densities of wax-drop pheromone dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 7. Improved Monitoring of Grapholita molesta (Lepidoptera: Tortricidae) in Stone Fruit Orchards with a Pheromone-Kairomone Combination Lure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pheromone Traps / Peach / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 9. Pheremone Mating Disrupters for Orchard Pests – Philadelphia Orchard Project [phillyorchards.org]

Application Note and Protocol: Quantitative Analysis of Dodec-8-enal using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Dodec-8-enal using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is based on the widely accepted method of derivatization with 2,4-dinitrophenylhydrazine (DNPH), a common technique for the analysis of aldehydes and ketones.[1][2][3][4][5]

Introduction